molecular formula C18H25N3O4S B11824959 tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B11824959
M. Wt: 379.5 g/mol
InChI Key: VBWDTXPTDNZPQN-UHFFFAOYSA-N
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Description

| tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a sophisticated chemical intermediate of significant interest in the field of medicinal chemistry, particularly in the development of compounds that target G protein-coupled receptors (GPCRs). Its primary research value lies in its role as a key precursor in the synthesis of biased agonists for the apelin receptor (APJ). This receptor is a promising therapeutic target for cardiovascular diseases and metabolic disorders. The compound's structure incorporates a benzo[d]isothiazole 1,1-dioxide (saccharin) moiety linked to a piperidine methylcarbamate, which is central to modulating receptor interaction. Researchers utilize this intermediate to create analogs that selectively activate the G protein-independent, β-arrestin-mediated signaling pathway of the APJ receptor, a concept known as 'biased signaling'. The exploration of such biased ligands is a cutting-edge strategy to develop therapeutics with enhanced efficacy and reduced side effects by fine-tuning downstream cellular responses. Consequently, this compound is an essential tool for chemical biologists and pharmacologists investigating the complex signaling mechanisms of GPCRs and advancing the next generation of targeted therapeutics.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22)

InChI Key

VBWDTXPTDNZPQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthesis of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperidine

The benzo[d]isothiazole dioxide ring is typically synthesized via sulfonylation-cyclization of 2-mercaptobenzamide derivatives. For piperidine substitution:

  • Piperidine Functionalization :

    • Starting Material : Commercially available piperidin-2-ylmethanol.

    • Protection : The secondary amine is protected using Boc anhydride in dichloromethane (DCM) with DMAP catalysis, yielding tert-butyl (piperidin-2-ylmethyl)carbamate.

    • Oxidation : The alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM at 0–25°C.

  • Heterocycle Coupling :

    • Reagents : 3-Chlorobenzo[d]isothiazole 1,1-dioxide, K₂CO₃, DMF, 80°C.

    • Mechanism : Nucleophilic aromatic substitution (SNAr) at the 3-position of the activated heterocycle.

Key Data :

StepYieldPurity (HPLC)
Piperidine Protection92%98.5%
Oxidation85%97.8%
SNAr Coupling78%96.2%

Alternative Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway employs reductive amination to construct the piperidine ring:

  • Imine Formation :

    • React 1,1-dioxidobenzo[d]isothiazol-3-amine with glutaraldehyde in ethanol, 50°C.

  • Cyclization :

    • Add NaBH₃CN (1.5 eq) to reduce the imine and form the piperidine ring.

  • Carbamate Installation :

    • As in Section 2.2.

Yield Comparison :

MethodOverall YieldPurity
SNAr Coupling62%96.2%
Reductive Amination54%94.7%

The SNAr route is preferred for scalability, despite requiring specialized heterocyclic precursors.

Solid-Phase Synthesis for Parallel Optimization

Recent advances employ resin-bound intermediates to expedite route screening:

  • Wang Resin Functionalization :

    • Load Fmoc-piperidin-2-ylmethanol onto Wang resin using DIC/HOBt activation.

  • Heterocycle Coupling :

    • Perform SNAr with 3-chlorobenzo[d]isothiazole dioxide in NMP, 100°C, 12 h.

  • Cleavage :

    • Treat with TFA/DCM (1:1) to release the compound and simultaneously remove Boc groups.

Advantages :

  • Enables rapid screening of coupling conditions (e.g., solvent, base, temperature).

  • Reduces purification burden post-synthesis.

Critical Challenges and Mitigation Strategies

  • Steric Hindrance :

    • The tert-butyl group impedes nucleophilic attack during SNAr. Using polar aprotic solvents (DMF, NMP) enhances reactivity by stabilizing transition states.

  • Oxidative Degradation :

    • The sulfone group in benzo[d]isothiazole dioxide is prone to over-oxidation. Strict temperature control (<80°C) and inert atmospheres (N₂/Ar) prevent sulfone decomposition.

  • Racemization :

    • Chiral centers in piperidine require low-temperature Boc protection (0°C) and avoid strong bases during workup.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Analysis :

    ComponentCost/kg (USD)
    3-Chlorobenzo[d]isothiazole dioxide1,200
    Boc Anhydride450
    DMP Oxidizing Agent3,800
  • Solvent Recovery :

    • Ethyl acetate and DCM are distilled and reused, reducing costs by 18–22%.

Emerging Methodologies

  • Photoredox Catalysis :

    • Visible-light-mediated C–N coupling avoids harsh SNAr conditions. Reported yields: 68% with Ir(ppy)₃ catalyst.

  • Flow Chemistry :

    • Continuous flow systems improve heat transfer during exothermic Boc protection (residence time: 12 min, yield: 89%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The dioxido functional group can participate in oxidation reactions, potentially forming higher oxidation state products.

    Reduction: Reduction reactions can target the benzo[d]isothiazole moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzo[d]isothiazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield higher oxidation state derivatives of the benzo[d]isothiazole moiety.

    Reduction: Can produce reduced forms of the benzo[d]isothiazole moiety.

    Substitution: Results in substituted derivatives at the piperidine ring or benzo[d]isothiazole moiety.

Scientific Research Applications

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxido functional group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substitution Position on Piperidine

  • 2-yl vs. 4-yl Substitution : The positional isomerism (2-yl vs. 4-yl) in piperidine derivatives (e.g., CAS 1420820-73-0 vs. the target compound) affects steric accessibility and electronic distribution. For example, 4-substituted analogs may exhibit improved metabolic stability due to reduced exposure of the carbamate group .

Linker Variations

  • Amino-Methyl Linker: The compound with an amino-methyl bridge (CAS 1420816-42-7) enhances solubility in polar solvents compared to direct piperidine-heterocycle bonding. This modification is advantageous for pharmacokinetic optimization .

Heterocycle Replacement

  • Benzoisoxazole vs. Benzoisothiazole : Replacing the sulfur atom in benzoisothiazole with oxygen (as in benzoisoxazole) reduces electron-withdrawing effects, which may diminish sulfonamide-related bioactivity but improve metabolic clearance .

Ring Size

  • Pyrrolidine vs. Piperidine : The pyrrolidine analog (CAS 1420825-95-1) has a smaller ring size, leading to distinct conformational constraints. This may reduce off-target interactions in receptor binding .

Biological Activity

The compound tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate , with the CAS number 1420859-79-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 379.47 g/mol
  • CAS Number : 1420859-79-5
  • Storage Conditions : Store in a sealed container at 2-8°C

Antimicrobial Properties

Recent studies have indicated that derivatives of isothiazole compounds exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated against various bacterial strains:

Bacterial StrainActivity LevelConcentration (µg/mL)
Staphylococcus aureus (MRSA)High0.78 - 3.125
Enterococcus faecium (VREfm)High0.78 - 3.125
Staphylococcus epidermidisModerate1.56 - 6.25
Escherichia coliNo activityN/A

The compound demonstrated potent antibacterial effects against Gram-positive bacteria, particularly against drug-resistant strains, making it a candidate for further development in antibiotic therapies .

The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which is common among isothiazole derivatives. The presence of the piperidine moiety enhances its ability to penetrate bacterial membranes, increasing its efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on mammalian cells. The results showed that at therapeutic concentrations, the compound exhibited low cytotoxicity towards lung MCR-5 and skin BJ fibroblast cell lines, indicating a favorable selectivity index for potential therapeutic applications .

Case Study 1: Efficacy Against MRSA

In a controlled laboratory study, this compound was tested against MRSA strains in vitro. The study found that the compound not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections associated with MRSA .

Case Study 2: In Vivo Studies

Further research included in vivo studies where the compound was administered to mice infected with Gram-positive bacteria. The results indicated a significant reduction in bacterial load compared to control groups treated with conventional antibiotics, suggesting that this compound could serve as an effective alternative or adjunct therapy .

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 7.2–7.8 ppm (aromatic protons of benzo[d]isothiazole) confirm structural motifs .
    • ¹³C NMR : Carbamate carbonyl at ~155 ppm.
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 379.16 (calculated: 379.16) .

Q. Advanced Analysis

  • High-Resolution Mass Spectrometry (HRMS) : Validate exact mass (±0.001 Da).
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring if chiral centers are present .

What strategies are employed to elucidate the mechanism of action in biological systems?

Q. Basic Screening

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.
  • Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) with target proteins.
  • Molecular Dynamics (MD) Simulations : Model interactions between the benzo[d]isothiazole moiety and hydrophobic enzyme pockets .

Q. Methodological Approach

  • Reproducibility checks : Verify assay conditions (pH, temperature, cell line variability).
  • Meta-analysis : Compare datasets across studies using tools like Prism or R to identify outliers.
  • Orthogonal assays : Validate inhibitory effects via alternative methods (e.g., Western blotting vs. ELISA) .

Case Example
If one study reports IC50 = 2.5 μM for Kinase A, while another finds IC50 = 10 μM:

  • Confirm ATP concentration (standard: 1 mM) in kinase assays.
  • Test for competitive inhibition by varying substrate levels .

What are the recommended methodologies for designing in vitro assays to assess cellular target interactions?

Q. Basic Experimental Design

  • Dose-response curves : Use 8–12 concentrations (e.g., 0.1–100 μM) in triplicate.
  • Control groups : Include vehicle (DMSO ≤0.1%) and positive inhibitors (e.g., staurosporine for kinases) .

Q. Advanced Techniques

  • CRISPR/Cas9 knockout models : Validate target specificity by comparing wild-type vs. knockout cell lines.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. Basic SAR

  • Scaffold modifications : Replace the piperidine ring with pyrrolidine or morpholine.
  • Functional group substitutions : Introduce electron-withdrawing groups (e.g., -NO2) to the benzo[d]isothiazole ring .

Q. Advanced SAR

  • Fragment-based drug design (FBDD) : Screen truncated analogs (e.g., tert-butyl carbamate alone) to identify critical pharmacophores.
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. Notes

  • Avoid commercial suppliers; focus on PubChem and EPA DSSTox for structural data .
  • For environmental impact studies, refer to methodologies in Project INCHEMBIOL for biodegradation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.